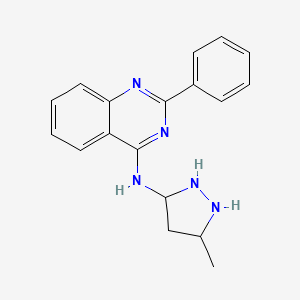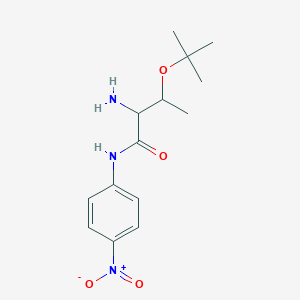
(2S)-2,6-diaminohexanoic acid; sulfurous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,6-diaminohexanoic acid, also known as L-lysine, is an essential amino acid that plays a crucial role in various biological processes. Sulfurous acid, on the other hand, is a chemical compound with the formula H₂SO₃. It is a weak, dibasic acid that is typically encountered in aqueous solutions due to its instability in pure form .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-2,6-diaminohexanoic acid can be synthesized through several methods, including fermentation and chemical synthesis. The fermentation process involves the use of microorganisms such as Corynebacterium glutamicum, which can produce L-lysine from glucose under specific conditions. Chemical synthesis involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an amino acid .
Sulfurous acid is typically prepared by dissolving sulfur dioxide in water. The reaction is reversible and results in an equilibrium mixture containing sulfurous acid, sulfur dioxide, and water. This method is not commonly used for industrial production due to the instability of sulfurous acid in its pure form .
Chemical Reactions Analysis
Types of Reactions: (2S)-2,6-diaminohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. Major products formed from these reactions include different derivatives of L-lysine, such as N-acetyl-L-lysine .
Sulfurous acid primarily acts as a reducing agent and can undergo oxidation to form sulfuric acid. It also reacts with bases to form sulfites and bisulfites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and bases like sodium hydroxide .
Scientific Research Applications
(2S)-2,6-diaminohexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of peptides and proteins. In biology, it plays a crucial role in protein synthesis and is essential for growth and tissue repair. In medicine, L-lysine is used as a dietary supplement to treat conditions such as herpes simplex infections .
Sulfurous acid has applications in various industries, including food preservation and wine making. It is used as a preservative due to its antioxidant and antimicrobial properties. In the wine industry, sulfurous acid is added to control fermentation and protect wines from oxidation and microbial contamination .
Mechanism of Action
The mechanism of action of (2S)-2,6-diaminohexanoic acid involves its incorporation into proteins during translation. It is recognized by transfer RNA (tRNA) and incorporated into the growing polypeptide chain by ribosomes. This process is essential for protein synthesis and cellular function .
Sulfurous acid exerts its effects primarily through its reducing properties. It can donate electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions and industrial applications .
Comparison with Similar Compounds
(2S)-2,6-diaminohexanoic acid can be compared with other essential amino acids such as arginine and histidine. While all three are essential for protein synthesis, L-lysine is unique in its role in collagen formation and calcium absorption .
Sulfurous acid can be compared with sulfuric acid and methane sulfonic acid. While all three are sulfur-containing acids, sulfurous acid is unique in its reducing properties and its role as an intermediate in the sulfur-oxygen cycle .
Similar Compounds
- Arginine
- Histidine
- Sulfuric acid
- Methane sulfonic acid
Properties
Molecular Formula |
C6H16N2O5S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;sulfurous acid |
InChI |
InChI=1S/C6H14N2O2.H2O3S/c7-4-2-1-3-5(8)6(9)10;1-4(2)3/h5H,1-4,7-8H2,(H,9,10);(H2,1,2,3)/t5-;/m0./s1 |
InChI Key |
GBHLHDYMUPKJKN-JEDNCBNOSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.OS(=O)O |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.OS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)


![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)
![[2-Hydroxy-5-(5-hydroxy-3,4-disulfooxyoxan-2-yl)oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B12295163.png)

![(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol](/img/structure/B12295175.png)
![N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide](/img/structure/B12295176.png)





